5-fluoro-N-phenylpyrimidin-2-amine
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Overview
Description
5-fluoro-N-phenylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-phenylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate compounds undergo aromatization to form the pyrimidine structure.
Formation of Guanidines: The final step involves the formation of guanidines with suitable amines to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Scientific Research Applications
5-fluoro-N-phenylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-fluoro-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine: This compound is a ULK1 inhibitor with similar biological activities.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: These derivatives are CDK6 inhibitors with potent antitumor activities.
Uniqueness
5-fluoro-N-phenylpyrimidin-2-amine stands out due to its unique combination of a fluorine atom and a phenyl group, which enhances its chemical stability and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H8FN3 |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
5-fluoro-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,12,13,14) |
InChI Key |
YFTCZBGPNHWPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)F |
Origin of Product |
United States |
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